molecular formula C12H14OS B8373328 3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Cat. No. B8373328
M. Wt: 206.31 g/mol
InChI Key: YWDLIDLMHFFWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one is a useful research compound. Its molecular formula is C12H14OS and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

3-methylsulfanyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H14OS/c1-14-10-7-6-9-4-2-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3

InChI Key

YWDLIDLMHFFWFQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(CCCCC2=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium sulfite (3.31 g, 47.94 mmol) in water (5 ml) was added dropwise to a mixture of 3-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (8.00 g, 45.65 mmol) and 35% hydrochloric acid (20 ml) under ice-cooling and stirred under ice-cooling for 20 minutes. Sodium acetate trihydrate (33 g) was added to the reaction mixture and the resulting mixture was added dropwise to a 15% aqueous sodium thiomethoxide solution (42.67 g, 91.31 mmol). The reaction mixture was stirred at 80° C. for 1.5 hours, adjusted to pH 9 with an aqueous sodium hydroxide solution and then extracted with ethyl acetate. The extract solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/30) to obtain 4.33 g of 3-methylthio-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
42.67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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